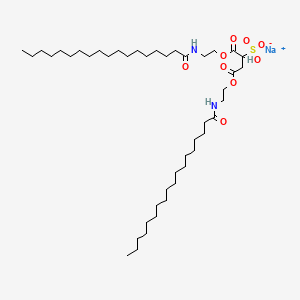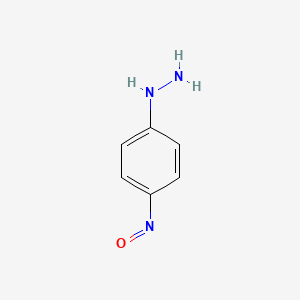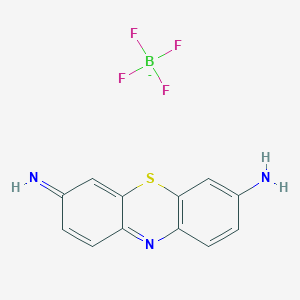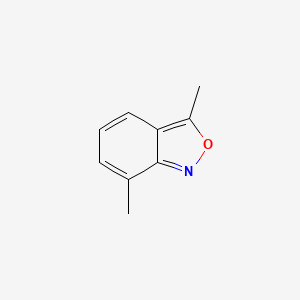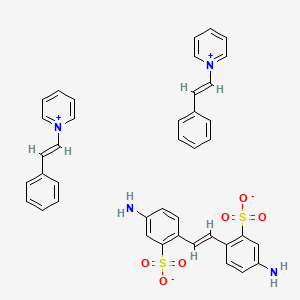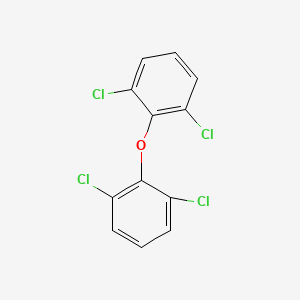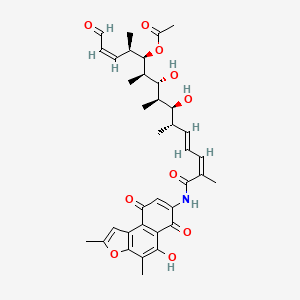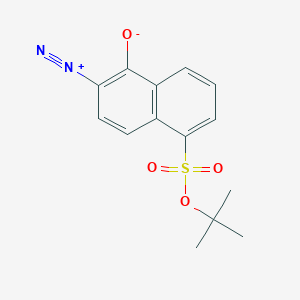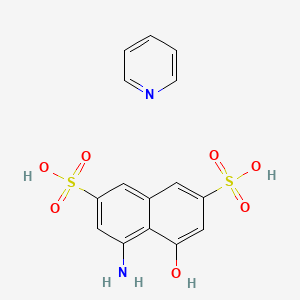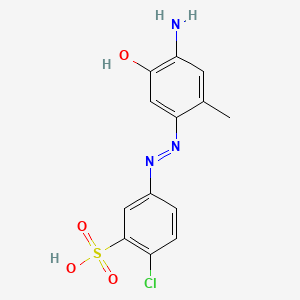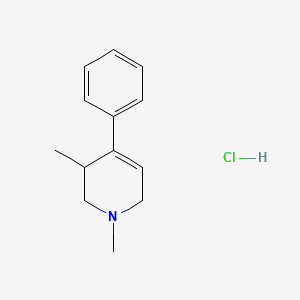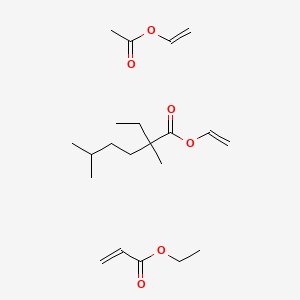
Ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is a complex polymeric compound. It is synthesized through the polymerization of neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate. This compound is known for its unique properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate typically involves free-radical polymerization. The monomers, neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate, are subjected to polymerization in the presence of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are fed into the reactor along with the initiator, and the reaction is maintained at a specific temperature and pressure. The resulting polymer is then purified and processed to obtain the final product. The industrial production methods ensure high yield and consistency in the quality of the polymer.
Análisis De Reacciones Químicas
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its unique properties.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and durability.
Mecanismo De Acción
The mechanism of action of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate involves its interaction with various molecular targets. The polymer can form strong bonds with substrates, providing enhanced adhesion. The pathways involved include free-radical polymerization and cross-linking reactions, which contribute to the polymer’s stability and performance.
Comparación Con Compuestos Similares
Similar Compounds
- Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate and ethenyl acetate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it suitable for specialized applications in various industries.
Propiedades
Número CAS |
141667-71-2 |
|---|---|
Fórmula molecular |
C21H36O6 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2.C5H8O2.C4H6O2/c1-6-12(5,9-8-10(3)4)11(13)14-7-2;1-3-5(6)7-4-2;1-3-6-4(2)5/h7,10H,2,6,8-9H2,1,3-5H3;3H,1,4H2,2H3;3H,1H2,2H3 |
Clave InChI |
FOYFDGRDNQTNAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCC(C)C)C(=O)OC=C.CCOC(=O)C=C.CC(=O)OC=C |
Números CAS relacionados |
141667-71-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


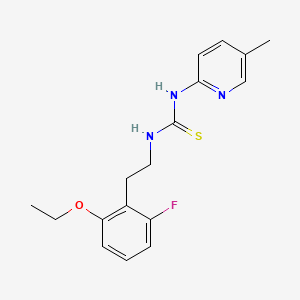
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
